2-(3,5-dimethylisoxazol-4-yl)-N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)oxazol-2-yl)acetamide
Description
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Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O4/c1-13-15(14(2)31-25-13)11-19(28)24-21-23-17(12-30-21)20(29)27-9-7-26(8-10-27)18-6-4-3-5-16(18)22/h3-6,12H,7-11H2,1-2H3,(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUNKQIHCIUFNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=NC(=CO2)C(=O)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,5-dimethylisoxazol-4-yl)-N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)oxazol-2-yl)acetamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of an isoxazole ring and a piperazine moiety, which are known to contribute to various biological activities. The molecular formula is , with a molecular weight of approximately 393.42 g/mol.
Research indicates that compounds containing isoxazole and piperazine structures often exhibit diverse mechanisms of action, including:
- Inhibition of Enzymatic Activity : Compounds similar to this one have shown potential in inhibiting enzymes such as fatty acid amide hydrolase (FAAH), which plays a critical role in endocannabinoid metabolism. Inhibiting FAAH can enhance endocannabinoid signaling, potentially leading to analgesic effects .
- BRD4 Inhibition : Recent studies have highlighted the role of BRD4 inhibitors in cancer therapy. Compounds with isoxazole moieties have demonstrated the ability to inhibit BRD4, which is implicated in various cancers such as triple-negative breast cancer (TNBC). The binding interactions within BRD4's acetylated lysine binding pocket are crucial for their inhibitory effects .
Biological Activity Overview
The biological activities associated with this compound can be categorized into several key areas:
Antitumor Activity
Several derivatives of isoxazole compounds have been evaluated for their antitumor properties. For instance, compounds similar to the target compound have shown significant cytotoxicity against various cancer cell lines, including breast cancer and pancreatic cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
Compounds featuring the isoxazole structure have been linked to anti-inflammatory activities. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation processes .
Neuroprotective Properties
Given its interaction with FAAH, there is potential for neuroprotective effects through enhanced endocannabinoid signaling. This could be beneficial in treating neurodegenerative diseases or conditions associated with chronic pain .
Case Studies and Research Findings
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, making it a candidate for various therapeutic applications:
Anticancer Activity
Studies have shown that derivatives related to this compound possess anticancer properties. For instance, compounds featuring similar isoxazole structures have demonstrated effectiveness against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions ranging from 51% to over 86% .
Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes such as fatty acid amide hydrolase (FAAH), which plays a role in lipid metabolism and pain modulation. A notable study reported an IC50 value of 6.1 nM for FAAH inhibition, indicating strong potential for pain relief therapies .
Antimicrobial Effects
Preliminary antimicrobial assays suggest that derivatives of this compound may exhibit activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. This opens avenues for developing new antimicrobial agents .
Case Studies
Several case studies highlight the applications and efficacy of this compound:
- Anticancer Studies : In vitro studies have demonstrated that the compound can significantly inhibit cancer cell proliferation in various models, showcasing its potential as an anticancer agent.
- Enzyme Interaction Studies : Detailed kinetic studies have elucidated the interaction mechanisms between the compound and FAAH, providing insights into its pharmacological profile.
- Antimicrobial Testing : Disc diffusion methods employed in laboratory settings revealed moderate antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Chemical Reactions Analysis
Isoxazole Ring Formation
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The 3,5-dimethylisoxazole group is synthesized via cyclocondensation of diketones with hydroxylamine derivatives under acidic or neutral conditions.
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Microwave-assisted synthesis may enhance reaction efficiency and yield.
Piperazine-Carboxamide Coupling
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The piperazine ring is functionalized with a 2-fluorophenyl group through nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
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Carboxamide formation involves reacting activated carbonyl intermediates (e.g., acyl chlorides) with amines under inert conditions .
Oxazole-Acetamide Assembly
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The oxazole ring is constructed via cyclization of α-haloamides or through Huisgen cycloaddition .
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Acetamide linkage is achieved via carbodiimide-mediated coupling (e.g., EDC/HOBt) between carboxylic acid and amine groups.
Functional Group Transformations
The compound undergoes specific reactions influenced by its functional groups:
Amide Hydrolysis
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The acetamide group is susceptible to acidic or basic hydrolysis, yielding carboxylic acid and amine derivatives.
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Stability: Resists hydrolysis under physiological pH, enhancing its drug-like properties.
Piperazine Ring Modifications
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The piperazine nitrogen can undergo alkylation or acylation to introduce substituents .
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Reactivity with electrophiles (e.g., methyl iodide) confirmed via NMR studies .
Oxazole Ring Reactivity
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Oxazole participates in electrophilic substitution at the 2- and 5-positions .
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Stable under standard storage conditions but degrades under prolonged UV exposure.
Thermal Stability
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Decomposes above 250°C, confirmed by thermogravimetric analysis (TGA).
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No isomerization observed below 150°C.
Photolytic Degradation
pH-Dependent Stability
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Stable in pH 3–9 buffers (24-hour study); degradation accelerates in strongly acidic (pH < 2) or basic (pH > 10) conditions.
Biological Interactions
While not a direct chemical reaction, the compound’s interactions with biological targets involve non-covalent binding:
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Chemokine Receptor Binding : The piperazine-fluorophenyl group interacts with hydrophobic pockets in chemokine receptors.
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Enzyme Inhibition : Competes with ATP in kinase binding assays, suggesting competitive inhibition .
Analytical Characterization
Key techniques used to monitor reactions and verify structure:
Preparation Methods
Preparation of 3,5-Dimethylisoxazole-4-acetic Acid
The 3,5-dimethylisoxazole ring is synthesized via Pd-catalyzed C–H bond activation or Suzuki–Miyaura cross-coupling (Scheme 1). For instance, 4-bromo-3,5-dimethylisoxazole undergoes coupling with acetylene derivatives or boronic acids to install substituents.
- Key Reaction :
$$ \text{4-Bromo-3,5-dimethylisoxazole} + \text{Acetylenic boronate} \xrightarrow{\text{Pd(dppf)Cl}2, \text{Cs}2\text{CO}_3} \text{3,5-Dimethylisoxazole-4-acetylene} $$
Hydrolysis of the acetylene to acetic acid is achieved using HgSO4/H2SO4, yielding 3,5-dimethylisoxazole-4-acetic acid.
Conversion to Acid Chloride
The carboxylic acid is activated with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 in dichloromethane (DCM) under anhydrous conditions:
$$ \text{3,5-Dimethylisoxazole-4-acetic acid} \xrightarrow{\text{SOCl}_2} \text{3,5-Dimethylisoxazole-4-acetyl chloride} $$
This intermediate is critical for subsequent amide coupling.
Synthesis of 4-(4-(2-Fluorophenyl)piperazine-1-carbonyl)oxazol-2-amine
Oxazole Ring Construction
The oxazole core is synthesized via Hantzsch thiazole synthesis or cyclization of α-amino ketones (Scheme 2). For example:
Piperazine Carbonyl Incorporation
The piperazine-2-fluorophenyl group is installed via amide coupling between oxazole-2-amine and 4-(2-fluorophenyl)piperazine-1-carbonyl chloride:
$$ \text{Oxazol-2-amine} + \text{4-(2-Fluorophenyl)piperazine-1-carbonyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Target Intermediate} $$
Triethylamine (Et3N) neutralizes HCl, driving the reaction to completion.
Final Amide Coupling and Optimization
Coupling Conditions
The acetamide bond is formed via Schotten–Baumann reaction or HATU-mediated coupling :
Purification and Characterization
Crude product is purified via silica gel chromatography (ethyl acetate/hexane gradient) or preparative HPLC. Analytical data includes:
- 1H NMR (500 MHz, CDCl3): δ 2.31 (s, 3H, isoxazole-CH3), 2.45 (s, 3H, isoxazole-CH3), 7.03–7.63 (m, aromatic-H).
- HRMS : m/z 427.4 [M+H]+ (calculated for C21H22FN5O4).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| HATU Coupling | 72–98 | High efficiency, mild conditions | Cost of coupling reagents |
| Schotten–Baumann | 50–65 | Low cost, scalable | Requires acidic work-up |
| Pd-Catalyzed | 45–60 | Direct functionalization | Sensitivity to oxygen/moisture |
Challenges and Mitigation Strategies
- Oxazole Reactivity : Electron-deficient oxazoles necessitate careful handling under anhydrous conditions to prevent hydrolysis.
- Piperazine Solubility : Use of polar aprotic solvents (DMF, DMSO) enhances solubility during coupling.
- Regioselectivity : Directed ortho-metalation (DoM) ensures precise substitution on the isoxazole ring.
Q & A
Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and condensation. For example:
- Step 1 : Piperazine derivatives (e.g., 4-(2-fluorophenyl)piperazine) are reacted with carbonylating agents (e.g., oxazole-2-carbonyl chloride) under reflux in acetonitrile with K₂CO₃ as a base .
- Step 2 : Subsequent coupling with 3,5-dimethylisoxazole-acetamide via amide bond formation using carbodiimide coupling agents.
- Optimization : Apply Design of Experiments (DoE) to refine temperature, solvent polarity, and stoichiometry. For instance, highlights the use of fractional factorial designs to minimize trial-and-error approaches .
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | K₂CO₃, acetonitrile, reflux (5h) | 65–75 | |
| 2 | EDC/HOBt, DMF, RT | 50–60 |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing structural purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm piperazine, oxazole, and isoxazole ring connectivity (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 498.18) .
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection to assess purity (>95%) using gradients of acetonitrile/water + 0.1% TFA .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore pharmacophoric elements?
- Methodological Answer :
- Step 1 : Synthesize analogs with modifications to the piperazine (e.g., 4-phenyl vs. 4-fluorophenyl) and isoxazole (e.g., methyl vs. ethyl substituents) .
- Step 2 : Test analogs against target enzymes (e.g., acetylcholinesterase for Alzheimer’s applications) using enzyme inhibition assays (IC₅₀ values) .
- Step 3 : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to active sites .
Q. Table 2: Structural Analogs and Biological Activity
| Analog Modification | Target Enzyme IC₅₀ (nM) | Reference |
|---|---|---|
| 4-Fluorophenyl | 12.3 ± 1.2 | |
| 3,5-Diethylisoxazole | 45.7 ± 3.8 |
Q. What computational strategies are recommended for predicting reactivity and interaction profiles?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian 16 to model transition states and reaction pathways (e.g., amide bond formation) .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO/water mixtures) to predict solubility and stability .
- Machine Learning : Train models on existing reaction datasets (e.g., Reaxys) to predict optimal conditions for novel analogs .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Step 1 : Validate assay protocols (e.g., ensure consistent ATP concentrations in kinase assays) .
- Step 2 : Cross-check compound purity via LC-MS and elemental analysis .
- Step 3 : Perform meta-analysis of literature data to identify confounding variables (e.g., cell line differences) .
Data Contradiction Analysis Example
- Issue : Discrepant IC₅₀ values for acetylcholinesterase inhibition (15 nM vs. 120 nM in two studies).
- Resolution :
- Confirm stereochemical purity (e.g., chiral HPLC for enantiomers) .
- Re-test under standardized conditions (pH 7.4, 37°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
